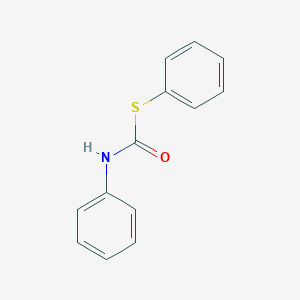

S-phenyl N-phenylcarbamothioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4910-32-1 |

|---|---|

Molecular Formula |

C13H11NOS |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

S-phenyl N-phenylcarbamothioate |

InChI |

InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |

InChI Key |

UYPBGBOVAQEVJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

Other CAS No. |

4910-32-1 |

Origin of Product |

United States |

Synthetic Methodologies for S Phenyl N Phenylcarbamothioate and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing S-phenyl N-phenylcarbamothioate rely on fundamental condensation reactions.

One of the primary classical routes involves the reaction of an isocyanate with a thiol. In the case of this compound, this involves the condensation of isocyanatobenzene (phenyl isocyanate) with thiophenol. This reaction is the reverse of the observed decomposition of this compound, which breaks down into phenylisocyanate and thiophenol when heated or in the presence of aqueous alkali at room temperature. nih.govacs.org

The first documented synthesis of this compound was reported by Rivier in 1907. nih.govacs.org This method involves the reaction of phenylthiochloroformate with aniline (B41778). nih.govacs.org This reaction provides a direct route to the target compound, establishing a foundational method for creating the S-phenyl carbamothioate linkage. nih.gov

Modern Catalytic Approaches

Contemporary synthetic strategies have increasingly focused on transition metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance. The Chan-Lam coupling reaction has emerged as a particularly powerful tool for this purpose. organic-chemistry.orgnih.gov

The Chan-Lam reaction, a copper-catalyzed cross-coupling, has been effectively adapted for the synthesis of S-phenyl N-phenylcarbamothioates. researchgate.net This methodology facilitates the formation of a carbon-sulfur bond through the oxidative coupling of a sulfur source with a boronic acid. organic-chemistry.orgresearchgate.net The reaction is advantageous as it can often be conducted at room temperature in the air, providing a more convenient alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. organic-chemistry.org A simple and efficient method for constructing C-S bonds has been established using a Chan-Lam reaction catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂). researchgate.net

A significant advancement in the Chan-Lam C-S coupling is the use of O/N-alkyl phenylthiocarbamates as odorless and stable sulfur sources. researchgate.net This approach avoids the use of volatile and malodorous thiols, which are traditional sulfur reagents. researchgate.net In this protocol, O/N-alkyl phenylthiocarbamates react with phenylboronic acids to yield a series of S-phenyl phenylcarbamothioate derivatives in good yields. researchgate.net This method demonstrates high chemoselectivity and good functional group tolerance. researchgate.net While phenyldithiocarbamates have also been explored as efficient sulfuration reagents in Chan-Lam couplings, the use of O/N-alkyl phenylthiocarbamates offers a more direct route to the desired carbamothioate products. researchgate.netresearchgate.netpolyu.edu.hk

Table 1: Chan-Lam C-S Coupling using Phenylthiocarbamates

| Sulfur Source | Coupling Partner | Catalyst | Product Type | Key Features | Reference |

|---|

In the copper-catalyzed Chan-Lam reaction for C-S bond formation, phenylboronic acids serve as the key arylating substrate. nih.govresearchgate.net This reaction typically involves the oxidative coupling of a phenylboronic acid with an N-H or O-H containing compound, and has been extended to S-H and other sulfur sources. nih.gov The versatility of the Chan-Lam coupling allows for the use of a wide range of commercially available phenylboronic acids, including those with various functional groups. researchgate.netresearchgate.net The reaction is generally tolerant of both electron-rich and electron-deficient arylboronic acids. polyu.edu.hkacs.org The process is believed to involve a transmetalation step between the copper catalyst and the boronic acid. nih.gov The efficiency of the coupling can be influenced by factors such as the choice of solvent, base, and the potential use of ligands to improve yields and reaction rates. nih.govnih.gov

Table 2: Substrate Scope in Copper-Catalyzed Chan-Lam C-S Coupling

| Substrate Class | Role in Reaction | Catalyst System | Key Advantages | References |

|---|---|---|---|---|

| Phenylboronic Acids | Arylating Agent | Copper(II) Acetate | Commercially available, wide functional group tolerance | researchgate.netpolyu.edu.hkacs.org |

Copper-Catalyzed Chan–Lam Reactions for C–S Bond Formation

Catalytic Systems: Cu(OAc)₂, Cu₂O, and Heterogeneous Copper Catalysts

The use of copper catalysts is a cornerstone in the synthesis of this compound and its analogues, primarily through Chan-Lam type cross-coupling reactions. These catalysts offer efficient pathways for C–S bond formation under relatively mild conditions.

Copper(II) Acetate (Cu(OAc)₂)

Copper(II) acetate has been established as an effective catalyst for the synthesis of a range of O/N-alkyl S-phenyl phenylcarbamothioates. researchgate.net A notable methodology involves the Chan-Lam reaction, which couples O/N-alkyl phenylthiocarbamates, serving as odorless sulfur sources, with commercially available phenylboronic acids. researchgate.net This approach is characterized by its operational simplicity, the use of readily available starting materials, and high chemoselectivity in constructing the C–S bond. researchgate.net The reaction demonstrates good tolerance for various functional groups, making it a versatile tool for creating potentially bioactive compounds. researchgate.net The general catalytic cycle, while not always fully elucidated, is believed to involve a Cu(II)/Cu(I) or Cu(II)/Cu(III) redox process typical of Chan-Lam couplings. beilstein-journals.orgmdpi.com

Cuprous Oxide (Cu₂O)

Cuprous oxide (Cu₂O) has also been utilized as a catalyst, particularly for forming C–S bonds in aqueous media. A method has been described for synthesizing O-alkyl S-phenyl phenylcarbonimidothioates using Cu₂O as the catalyst in water, notably without the need for a phase-transfer catalyst. researchgate.net The ability to use water as a solvent aligns with the principles of green chemistry. Nanoparticles of Cu₂O, which can be synthesized through various chemical and green routes, are of particular interest due to their high surface area and catalytic activity. nih.govmdpi.com

Heterogeneous Copper Catalysts

To address challenges related to catalyst recovery and reuse, significant research has been directed toward heterogeneous copper catalysts. These systems offer the advantages of easy separation from the reaction mixture and potential for recyclability, which is both economically and environmentally beneficial. nih.gov

One such system involves adsorbing a copper salt into the interlayers of montmorillonite (B579905) K-10 clay. This heterogeneous catalyst has shown impressive activity in the cross-coupling of arylboronic acids and N-nucleophiles, demonstrating the potential for green chemistry applications through effortless recovery and reuse. researchgate.net Another advanced approach is the use of copper oxide (CuO) nanoparticles supported on activated carbon (CuO@C). nih.gov This catalyst has been successfully employed for the synthesis of other nitrogen-containing heterocycles under ligand-free and base-free conditions, highlighting its efficiency and sustainability. nih.gov Such systems, which can be used in green solvents like PEG-400, are recyclable and have been proven effective for gram-scale production, indicating their industrial viability. nih.gov

The table below summarizes the features of these copper-based catalytic systems.

| Catalyst System | Reactants | Key Features |

| Cu(OAc)₂ | O/N-alkyl phenylthiocarbamates + Phenylboronic acids | Odorless sulfur source; High chemoselectivity; Good functional group tolerance. researchgate.net |

| Cu₂O | O-alkyl phenylcarbamothioates | Reaction proceeds in water; No phase-transfer catalyst required. researchgate.net |

| Heterogeneous Cu | Arylboronic acids + N-nucleophiles | Catalyst is recoverable and recyclable; Aligns with green chemistry principles. researchgate.netnih.gov |

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers a powerful platform for generating libraries of compounds for high-throughput screening and medicinal chemistry research. While specific protocols exclusively detailing the solid-phase synthesis of this compound are not extensively documented in the reviewed literature, the principles have been successfully applied to structurally related molecules like ureas and quinolinones, suggesting a viable pathway. nih.govnih.gov

The general strategy involves anchoring one of the reactants to a solid support (resin). The synthesis proceeds by treating the resin-bound substrate with reagents in solution. Excess reagents and by-products are then easily removed by simple filtration and washing, which is a major advantage of this technique.

A plausible solid-phase approach for this compound could involve the following steps:

Immobilization: An appropriate resin (e.g., Wang or Rink amide resin) is functionalized with a linker to which either a thiophenol derivative or a phenyl isocyanate precursor is attached.

Coupling: The resin-bound reactant is then treated with the corresponding partner in solution. For instance, a resin-bound thiophenol could be reacted with phenyl isocyanate.

Cleavage: After the reaction is complete, the desired this compound product is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

This method allows for the systematic variation of the aromatic rings (the 'S-phenyl' and 'N-phenyl' moieties) to rapidly generate a library of derivatives. The selective synthesis of ureas from phenyl carbamate (B1207046) intermediates on a solid phase has been demonstrated, showcasing the feasibility of manipulating these functional groups on a resin. nih.gov

| Step | Description | Purpose |

| 1. Functionalization | Attaching a linker or the first reactant to the solid resin. | To create a solid-supported starting material. |

| 2. Reaction | Adding the second reactant in solution to react with the resin-bound substrate. | To form the desired chemical bond and product on the resin. |

| 3. Washing | Rinsing the resin with solvents to remove excess reagents and by-products. | To purify the resin-bound product. |

| 4. Cleavage | Treating the resin with a specific reagent (e.g., acid) to release the final product. | To isolate the pure target compound. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of this compound and its derivatives, several green strategies have been explored.

A primary focus is the use of environmentally benign solvents and recyclable catalysts. As mentioned, Cu₂O-catalyzed reactions have been successfully performed in water, eliminating the need for volatile organic compounds (VOCs). researchgate.net Similarly, the use of polyethylene (B3416737) glycol (PEG-400) as a green, non-toxic, and biodegradable solvent has been reported for other copper-catalyzed reactions. nih.gov

The development of heterogeneous catalysts, such as copper supported on montmorillonite K-10 or activated carbon, is a significant step towards greener synthesis. researchgate.netnih.gov These catalysts minimize waste by allowing for easy separation and reuse over multiple reaction cycles, a key principle of green chemistry. nih.gov

Another green aspect is the choice of starting materials. The use of O/N-alkyl phenylthiocarbamates as odorless and stable sulfur sources provides a safer and more manageable alternative to volatile and malodorous thiols, which are traditionally used for C-S bond formation. researchgate.net

The table below contrasts traditional and green approaches to the synthesis of related thio-compounds.

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvent | Volatile organic compounds (e.g., Toluene, DMF). beilstein-journals.org | Water, PEG-400. researchgate.netnih.gov |

| Catalyst | Homogeneous catalysts (e.g., Cu(OAc)₂), often requiring complex purification. researchgate.net | Heterogeneous, recyclable catalysts (e.g., Cu on clay, CuO@C). researchgate.netnih.gov |

| Reagents | Use of volatile and odorous reagents like thiols. | Use of stable, odorless sulfur sources (e.g., O/N-alkyl phenylthiocarbamates). researchgate.net |

| Efficiency | Often generates significant waste from catalyst and solvent. | Reduced waste through catalyst recycling and use of benign solvents. nih.gov |

By embracing these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of S Phenyl N Phenylcarbamothioate

Decomposition Pathways and Stability Studies

While carbamates and their sulfur-containing analogs, thiocarbamates, are generally stable compounds, they can undergo decomposition under specific energetic or chemical influences. ucanr.edu The stability of the thiocarbamate linkage is crucial in various applications, but it is also prone to cleavage under certain environmental or laboratory conditions.

The decomposition of S-phenyl N-phenylcarbamothioate can be induced by thermal stress or alkaline conditions, leading to the cleavage of the thioester bond. In a process analogous to the decomposition of other carbamates derived from primary amines, this compound is expected to break down into phenylisocyanate and thiophenol. nih.gov

Under basic hydrolysis conditions, the reaction proceeds via an E1cb-type mechanism. The base abstracts the proton from the nitrogen atom, forming a conjugate base. This intermediate then eliminates the thiophenolate leaving group to form the highly reactive phenylisocyanate intermediate. The thiophenolate anion is subsequently protonated to yield thiophenol.

| Reactant | Conditions | Products |

| This compound | Heat or Alkali (e.g., NaOH) | Phenylisocyanate and Thiophenol |

This decomposition pathway is a significant consideration in the handling and storage of this compound, as the formation of reactive isocyanates can lead to further reactions.

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation, a common reaction for thioethers and related organosulfur compounds. wikipedia.orgacsgcipr.org This reactivity allows for the synthesis of higher oxidation state derivatives, such as sulfoxides and sulfones, which exhibit different chemical and physical properties.

The treatment of this compound with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the sequential oxidation of the sulfur atom. acs.orgthermofisher.com The initial oxidation yields the corresponding this compound S-oxide (sulfoxide). With a sufficient amount of the oxidizing agent, further oxidation of the sulfoxide (B87167) occurs to produce this compound S,S-dioxide (sulfone). acs.orgresearchgate.net

The stepwise oxidation can be controlled by adjusting the stoichiometry of the peracid. acsgcipr.org Using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while an excess will drive the reaction towards the sulfone. acsgcipr.org

The oxidation reactions are summarized in the table below:

| Starting Material | Reagent (1 equiv.) | Major Product |

| This compound | Peracid (e.g., m-CPBA) | This compound S-oxide |

| This compound S-oxide | Peracid (e.g., m-CPBA) | This compound S,S-dioxide |

These oxidized derivatives are often more potent carbamoylating agents than the parent thiocarbamate. acs.org

The mechanism of peracid oxidation of sulfides is well-established and applies to this compound. chempedia.inforesearchgate.net The reaction proceeds through a nucleophilic attack by the electron-rich sulfur atom on the electrophilic outer oxygen atom of the peracid. This concerted step involves the transfer of the oxygen atom to the sulfur and the formation of a carboxylic acid as a byproduct.

The process for the formation of the sulfoxide can be depicted as a single transition state. The subsequent oxidation of the sulfoxide to the sulfone follows a similar mechanistic pathway, although it is generally slower than the initial oxidation. The electron-withdrawing nature of the sulfinyl group (-S=O) in the sulfoxide reduces the nucleophilicity of the sulfur atom, making the second oxidation step require more forcing conditions or excess oxidant.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carbamothioate group is an electrophilic center and can undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgtaylorandfrancis.com This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, the thiophenolate group. youtube.comkhanacademy.org

This compound can participate in thiol-thioester exchange reactions, particularly with alkylthiols. acs.org This process is a type of nucleophilic acyl substitution where an incoming thiol, typically as its conjugate base (thiolate), attacks the electrophilic carbonyl carbon. S-phenylthiocarbamates are noted to be highly reactive towards alkylthiols in this exchange. acs.org

The reaction is typically base-catalyzed, as the base deprotonates the incoming alkylthiol to form a more potent nucleophilic thiolate anion. rsc.org This thiolate then attacks the carbamothioate's carbonyl carbon, forming a tetrahedral intermediate. The intermediate subsequently collapses, ejecting the more stable thiophenolate leaving group to yield a new S-alkyl N-phenylcarbamothioate. The equilibrium of the reaction is driven by the relative pKa values of the participating thiols. rsc.org

The general scheme for this exchange is presented below:

| Reactants | Catalyst | Products |

| This compound + Alkylthiol (R-SH) | Base | S-alkyl N-phenylcarbamothioate + Thiophenol |

This thiol-thioester exchange is a dynamic covalent reaction that has found utility in various fields, including materials science and biochemistry. rsc.orgnih.gov

Reaction with Hydrazide Nucleophiles

The reaction of this compound with hydrazide nucleophiles, while not extensively documented for this specific compound, can be inferred from the general reactivity of S-aryl thiocarbamates. These compounds are susceptible to nucleophilic attack at the carbonyl carbon. Hydrazides, being potent nucleophiles, are expected to react with this compound to yield N-acyl-N'-phenylthiosemicarbazides and benzenethiol.

The proposed mechanism involves the nucleophilic addition of the hydrazine (B178648) derivative to the carbonyl group of the this compound. This is followed by the elimination of the benzenethiolate (B8638828) anion, a relatively stable leaving group. The reaction likely proceeds through a tetrahedral intermediate.

Table 1: Plausible Products from the Reaction of this compound with Various Hydrazide Nucleophiles

| Hydrazide Nucleophile | Plausible Product |

| Hydrazine Hydrate (B1144303) | N-Phenylthiosemicarbazide |

| Phenylhydrazine | 4-Phenyl-1-(phenylcarbamoyl)thiosemicarbazide |

| Acetylhydrazide | 1-Acetyl-4-phenylthiosemicarbazide |

Research into the synthesis of thiosemicarbazide (B42300) derivatives often involves the reaction of hydrazides with isothiocyanates. nih.govnih.gov The reaction of S-aryl thiocarbamates with hydrazines provides an alternative route to these valuable compounds, which are known for their biological activities. nih.govnih.govresearchgate.netsapub.org Unexpected products can sometimes arise from reactions involving hydrazine hydrate or aryl thiosemicarbazides with different substrates, highlighting the complex reactivity of these compounds. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

While this compound is the product of the well-known Newman-Kwart rearrangement of its O-aryl isomer, it can also participate in other intramolecular processes. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgjk-sci.com The Newman-Kwart rearrangement itself is a thermal or catalytically-driven 1,3-aryl migration from oxygen to sulfur in an O-aryl thiocarbamate, leading to the thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgjk-sci.comnih.gov

Beyond this, S-aryl thiocarbamates can be precursors in palladium-catalyzed intramolecular cyclization reactions. For instance, palladium-catalyzed cascades involving thiolesters have been shown to form various heterocyclic structures. Although not specifically demonstrated for this compound, it is conceivable that under appropriate catalytic conditions, intramolecular C-H activation and subsequent cyclization could occur, leading to novel heterocyclic scaffolds.

Table 2: Potential Intramolecular Reactions of this compound Derivatives

| Reaction Type | Conditions | Potential Product Class |

| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, heat | Benzothiazole derivatives |

| Photoredox-Mediated Rearrangement | Photocatalyst, light | Isomeric thiocarbamates |

The thermal stability of this compound is significant, as the reverse Newman-Kwart rearrangement is generally not observed due to the greater thermodynamic stability of the C=O bond compared to the C=S bond. organic-chemistry.org

Reaction Mechanisms of Copper-Catalyzed C–S Bond Formation

The synthesis of this compound and related S-aryl thiocarbamates is often achieved through copper-catalyzed cross-coupling reactions. A common method involves the Chan-Lam coupling of an N-phenylthiocarbamate with a phenylboronic acid. researchgate.net The mechanism of this copper-catalyzed C-S bond formation is a subject of considerable research and is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. mdpi.comresearchgate.netrsc.orguu.nlnih.gov

The proposed catalytic cycle generally involves the following key steps:

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the aryl boronic acid to form a Cu(III)-aryl intermediate. Alternatively, some mechanisms propose the initial coordination of the thiocarbamate to the copper center. rsc.org

Ligand Exchange: The thiocarbamate substrate coordinates to the Cu(III) center, displacing another ligand.

Reductive Elimination: The C-S bond is formed through reductive elimination from the Cu(III) complex, yielding the this compound product and regenerating the Cu(I) catalyst. researchgate.net

Table 3: Key Intermediates in the Proposed Copper-Catalyzed C-S Bond Formation

| Intermediate | Description |

| Cu(I) Catalyst | The active catalytic species that initiates the cycle. |

| Cu(III)-Aryl Intermediate | Formed after oxidative addition of the aryl boronic acid. |

| Cu(III)-Aryl-Thiocarbamate Complex | The key intermediate from which reductive elimination occurs. |

The specific nature of the copper catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. researchgate.netresearchgate.netuu.nl Dithiocarbamates have also been studied extensively in the context of copper complexes and their applications. mdpi.comresearchgate.netrsc.orgnih.gov The kinetics and mechanism of these coupling reactions are complex, with some studies suggesting the involvement of thiolate-assisted copper(I) catalysis. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of S Phenyl N Phenylcarbamothioate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the molecular structure.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For S-phenyl N-phenylcarbamothioate, the spectrum is expected to be dominated by signals from the two phenyl rings and the N-H proton.

The protons on the two aromatic rings will appear in the characteristic downfield region of approximately 7.0-7.6 ppm. The specific chemical shifts and multiplicities will depend on the electronic effects of the thioester and amide functionalities. The N-H proton is expected to produce a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the range of 6.5-8.5 ppm for related structures. rsc.org

Analysis of analogues such as methyl N-phenylcarbamate shows the aromatic protons at δ 7.38-7.05 ppm and a broad N-H signal at δ 6.79 ppm. chemicalbook.com The protons of the phenyl group attached to the nitrogen typically show distinct signals for ortho, meta, and para positions. For Phenyl carbamate (B1207046), the aromatic protons appear as multiplets between 7.05 and 7.32 ppm. rsc.org

Based on these analogues, the predicted ¹H NMR signals for this compound would feature complex multiplets for the ten aromatic protons and a distinct singlet for the N-H proton. The protons on the S-phenyl ring are likely to be slightly downfield compared to a simple thiophenol due to the electron-withdrawing nature of the carbamoyl (B1232498) group, while the N-phenyl ring protons will be influenced by the amide linkage.

Table 1: ¹H NMR Data for this compound Analogues

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl N-phenylcarbamate chemicalbook.com | Phenyl H | 7.38 - 7.29 | m |

| Phenyl H | 7.06 | m | |

| N-H | 6.79 | br s | |

| O-CH₃ | 3.77 | s | |

| Ethyl phenylcarbamate rsc.org | Phenyl H | 7.26 (m, 4H), 6.97 (m, 1H) | m |

| N-H | 6.64 | br s | |

| O-CH₂ | 4.05 | t | |

| CH₃ | 0.90 | t |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, and the carbons of the two different phenyl rings.

The thiocarbonyl (C=O) carbon is a key indicator. In the oxygen analogue Phenyl N-phenylcarbamate, the C=O signal appears around 153 ppm. researchgate.net For this compound, this peak is expected to be shifted further downfield, likely in the 165-175 ppm range, due to the replacement of oxygen with the less electronegative sulfur atom. This is a characteristic feature of thioesters compared to esters.

The aromatic carbons will resonate in the 120-140 ppm region. The ipso-carbons (the carbons directly attached to the nitrogen and sulfur) will have distinct chemical shifts. In Phenyl N-phenylcarbamate, the ipso-carbon of the N-phenyl group is observed around 138 ppm, while the ipso-carbon of the O-phenyl group is near 151 ppm. researchgate.net A similar pattern is expected for the sulfur analogue, with the S-phenyl ipso-carbon appearing at a different shift compared to its oxygen counterpart.

Table 2: ¹³C NMR Data for this compound Analogues

| Compound Name | Carbon | Chemical Shift (δ, ppm) |

| Phenyl N-phenylcarbamate researchgate.net | C=O | ~153 |

| N-Ph (ipso) | ~138 | |

| O-Ph (ipso) | ~151 | |

| Aromatic C | ~121-129 | |

| Ethyl phenylcarbamate rsc.org | C=O | 153.8 |

| N-Ph (ipso) | 138.0 | |

| Aromatic C | 129.0, 123.3, 118.7 | |

| O-CH₂ | 65.1 | |

| CH₃ | 13.7 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A prominent feature will be the N-H stretching vibration, typically appearing as a sharp peak in the range of 3300-3400 cm⁻¹. rsc.org The carbonyl (C=O) stretching frequency is highly diagnostic. For carbamates like Phenyl N,N-dimethylcarbamate, this band is observed around 1735 cm⁻¹. nist.govnist.gov In this compound, the C=O stretch is expected at a lower frequency, likely between 1650-1700 cm⁻¹, due to the sulfur substitution.

Other important bands include the C-N stretching vibrations (around 1300-1400 cm⁻¹), the C-S stretching (typically weaker and found in the 600-800 cm⁻¹ region), and various aromatic C-H and C=C stretching and bending vibrations. rsc.orgresearchgate.net

Table 3: Key FTIR Absorption Bands for Carbamate Analogues

| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H/C=C (cm⁻¹) |

| Phenyl carbamate rsc.org | 3422, 3339 | 1707 | 1384 | 1616 (NH bend), 1490 (C=C) |

| Ethyl phenylcarbamate rsc.org | 3320 | 1701 | 1318 | 1598, 1543, 1444 |

| Phenyl N,N-dimethylcarbamate nist.gov | N/A | ~1735 | - | ~1595, 1490 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, and is particularly sensitive to non-polar, symmetric vibrations. horiba.com While specific Raman data for this compound is scarce, predictions can be made based on its structure.

The symmetric vibrations of the phenyl rings are expected to produce strong Raman signals, particularly the "ring-breathing" mode around 1000 cm⁻¹. The C=O stretch, while strong in the IR, will also be Raman active. A key feature of interest would be the C-S bond vibrations, which are often more prominent in Raman than in IR spectra. The S-C stretching vibration for thiophenols and related compounds typically appears in the 600-780 cm⁻¹ range. Furthermore, the C=S bond, if present in the isomeric O-phenyl N-phenylcarbamothioate, would give a very strong Raman signal between 1000-1250 cm⁻¹, making Raman an excellent technique to distinguish between the S- and O-thiocarbamate isomers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 229.30 g/mol .

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. A prominent molecular ion peak ([M]⁺) at m/z = 229 should be observable.

Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Cleavage of the S-phenyl group : Loss of the thiophenyl radical (•S-C₆H₅) would lead to the formation of the phenyl isocyanate cation ([C₆H₅NCO]⁺) at m/z = 119.

Cleavage of the C-S bond : This would lead to the formation of the thiophenol cation ([C₆H₅SH]⁺) at m/z = 110 or the corresponding radical, and the [M-110] fragment.

Cleavage of the N-phenyl bond : Loss of the phenyl isocyanate moiety could result in a fragment corresponding to the phenyl radical cation ([C₆H₅]⁺) at m/z = 77.

Formation of aniline (B41778) : A rearrangement followed by fragmentation, similar to that seen in oxygen carbamates, could produce the aniline radical cation ([C₆H₅NH₂]⁺) at m/z = 93. acs.org

The mass spectrum of the analogue ethyl N-phenylcarbamate shows a base peak at m/z = 93, corresponding to the aniline radical cation, which is formed via a rearrangement. acs.org Other significant fragments are observed at m/z = 77 (phenyl cation) and m/z = 119 (phenyl isocyanate cation). The analysis of these fragmentation patterns in analogues provides a strong basis for interpreting the mass spectrum of this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound and Observed Fragments for an Analogue

| Compound | Predicted/Observed Fragment | m/z | Identity |

| This compound | Predicted | 229 | [M]⁺ |

| Predicted | 119 | [C₆H₅NCO]⁺ | |

| Predicted | 110 | [C₆H₅SH]⁺ | |

| Predicted | 93 | [C₆H₅NH₂]⁺• | |

| Predicted | 77 | [C₆H₅]⁺ | |

| Ethyl N-phenylcarbamate acs.org | Observed | 165 | [M]⁺ |

| Observed | 119 | [C₆H₅NCO]⁺ | |

| Observed | 93 | [C₆H₅NH₂]⁺• (Base Peak) | |

| Observed | 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates of atoms and revealing detailed insights into the molecule's three-dimensional architecture. youtube.com For carbamates and their thio-analogues, this technique is crucial for understanding the subtle interplay of electronic and steric effects that govern their conformation and crystal packing.

In the analogue Phenyl N-phenylcarbamate, the two phenyl rings are not coplanar, exhibiting a significant dihedral angle of 42.49 (13)° between them. nih.gov Similarly, in Benzyl N-(3-chloro-4-fluorophenyl)carbamate, the molecule is distinctly non-planar. The dihedral angles between the chlorofluorophenyl ring and the central ketone group, the two aromatic rings, and the phenyl ring and the ketone group are 31.6 (2)°, 21.3 (2)°, and 50.1 (2)° respectively. nih.govscienceopen.com This non-planar conformation is a common feature in this class of compounds. For instance, in Phenyl N-(1,3-thiazol-2-yl)carbamate, the phenyl and thiazole (B1198619) rings are oriented at a dihedral angle of 66.69 (3)°. nih.gov

The conformation around the carbamothioyl or thiourea (B124793) linkage is also a critical aspect. In N-aroyl-N'-aryl/alkylthioureas, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the benzoyl and phenyl rings are typically arranged in an anti fashion around the central thiourea moiety. researchgate.net This arrangement is often stabilized by intramolecular hydrogen bonds. For example, an intramolecular N—H⋯O hydrogen bond is frequently observed, which helps to establish a pseudo-six-membered ring, contributing to the conformational rigidity. researchgate.netmdpi.com In S-Phenyl benzothioate, an analogue where the nitrogen is replaced by a carbon, the two phenyl rings are inclined to one another by 51.12 (8)°. nih.gov

| Compound | Dihedral Angle Between Aromatic Rings (°) | Key Torsion Angles (°) | Reference |

|---|---|---|---|

| Phenyl N-phenylcarbamate | 42.49 (13) | - | nih.gov |

| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | 21.3 (2) | - | nih.govscienceopen.com |

| Phenyl N-(1,3-thiazol-2-yl)carbamate | 66.69 (3) | - | nih.gov |

| N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide | 31.99 (3) | C8—N1—C7—C6 = -170.22 (13) | researchgate.net |

| S-Phenyl benzothioate | 51.12 (8) | - | nih.gov |

The supramolecular assembly of these compounds in the solid state is directed by a network of non-covalent interactions. researchgate.net Hydrogen bonds are paramount in defining the crystal packing. In carbamate structures like Phenyl N-phenylcarbamate, intermolecular N—H⋯O hydrogen bonds are common, often linking molecules into one-dimensional polymeric chains. nih.gov In thio-analogues, such as N-benzoylthiourea derivatives, inversion dimers are frequently formed through pairs of N—H⋯S hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.com Red spots on the d_norm surface highlight contacts shorter than the van der Waals radii, which are typically indicative of hydrogen bonds. mdpi.comnih.gov

| Compound | H···H (%) | C···H/H···C (%) | S···H/H···S (%) | Other Key Contacts (%) | Reference |

|---|---|---|---|---|---|

| 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide | 40.9 | 23.7 | 10.7 | N···H (8.1), O···H (7.0) | nih.gov |

| N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide | 26.6 | - | 13.8 | Cl···H (9.5) | researchgate.net |

| 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate | 42.0 | 16.5 | 15.7 | O···H (13.1), N···H (7.1) | nih.gov |

| 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (Molecule A) | 57.1 | 30.7 | 6.2 | N···H (4.0) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules containing conjugated π-systems and heteroatoms with lone pairs, known as chromophores, absorb light in the UV-visible region. libretexts.org For this compound and its analogues, the phenyl rings and the C=S and C=O chromophores are expected to give rise to characteristic absorption bands.

The electronic spectra are typically dominated by π→π* transitions associated with the aromatic rings and n→π* transitions involving the non-bonding electrons on the sulfur, oxygen, and nitrogen atoms. researchgate.net In a study of N-(4-nitrophenyl)-2,2-dibenzoylacetamide, a band corresponding to the π→π* transition of the phenyl rings was observed around 270-275 nm. researchgate.net For a series of N,N'=-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, the absorption spectra were found to lie in the range of 266–414 nm. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the aromatic rings. Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. researchgate.net This makes UV-Vis spectroscopy a useful tool for probing the electronic structure of these compounds.

Luminescence Studies

Luminescence, including fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. This property is highly dependent on the molecular structure and the efficiency of non-radiative decay pathways. While extensive luminescence data for this compound is not widely reported, studies on structurally related compounds provide some insights.

For example, a series of N,N'=-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives were all found to be fluorescent in a 1,4-dioxane (B91453) solution, with emission spectra measured between 350-590 nm. researchgate.net The study noted that substituents have an important effect on the fluorescence spectra. researchgate.net In a different context, the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) was investigated, revealing that it undergoes S-N bond photocleavage upon UV-A irradiation to release reactive intermediates. nih.gov While this study focused on photoreactivity rather than luminescence emission, it highlights that the absorption of UV light can induce significant chemical changes. The potential luminescent properties of this compound and its direct analogues remain an area for further investigation, which could be valuable for applications in materials science and as biological probes.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

Despite extensive searches of scientific literature and chemical databases, a detailed computational and theoretical investigation of the chemical compound This compound appears to be unavailable in published research. While the compound is known and its basic properties are documented, in-depth analysis using modern computational chemistry methods—such as those specified in the requested article outline—has not been reported. echemi.comnih.gov

The requested analysis, encompassing Density Functional Theory (DFT) calculations for geometrical optimization, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) for electronic transitions, and the elucidation of mechanistic pathways, requires specific data points that are not present in the accessible scientific domain.

General computational methodologies for similar structures, such as phenyl carbamates and other thiocarbamate derivatives, are well-established and frequently reported. nih.govresearchgate.netresearchgate.net These studies provide a framework for how such an analysis of this compound could be conducted. For instance, research on related compounds often involves optimizing the molecular geometry to find the most stable conformation and calculating properties like bond lengths, bond angles, and dihedral angles. nih.gov Vibrational frequency calculations are standard for assigning infrared and Raman spectral bands. Furthermore, FMO analysis (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) is routinely used to understand chemical reactivity, while NBO analysis provides insights into charge distribution and bonding interactions. researchgate.net TD-DFT is the method of choice for simulating UV-visible spectra and understanding electronic excitations.

However, the specific outputs of these calculations—such as precise energy values, orbital diagrams, and potential energy surfaces for reaction mechanisms—are unique to each molecule and must be generated through original research. The reactivity of phenylthiocarbamates has been discussed in the context of peptide synthesis and their potential as bioisosteres, with some studies noting the decomposition of this compound upon heating or in the presence of aqueous alkali to form phenylisocyanate and thiophenol. nih.gov A computational study could, in principle, model the reaction mechanism and energetics of this decomposition, but such a study does not appear to have been published.

Computational and Theoretical Investigations of S Phenyl N Phenylcarbamothioate

Mechanistic Pathways Elucidation through Computational Modeling

Bond Weakening Studies

Similarly, there are no dedicated bond weakening studies available for S-phenyl N-phenylcarbamothioate. Such studies would typically investigate the bond dissociation energies of the various covalent bonds within the molecule, such as the C-S, C-N, and C=O bonds. This information is crucial for predicting the molecule's stability and reactivity, including its susceptibility to thermal decomposition or photolysis. The absence of this data precludes a detailed discussion on the relative strengths and weaknesses of the chemical bonds within the this compound structure.

Coordination Chemistry of S Phenyl N Phenylcarbamothioate Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with S-phenyl N-phenylcarbamothioate and related ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. materialsciencejournal.org Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. slideshare.netbanglajol.info

Copper(I) Complexes with O-Alkyl N-Phenylcarbamothioate Ligands

O-alkyl N-phenylcarbamothioates have been shown to form stable complexes with copper(I) halides. For instance, the reaction of O-methyl N-phenylcarbamothioate with copper(I) bromide and iodide results in the formation of 1D-coordination polymers with the general formula [{Cu(μ2-X)2Cu}{μ2-MeOC(=S)N(H)Ph}2]n, where X is Br or I. mdpi.com These complexes demonstrate the bridging capability of the thiocarbamate ligand.

Other Transition Metal Complexes

Beyond copper, this compound and its analogs form complexes with a variety of other transition metals. For example, N-aryl-O-alkyl thiocarbamates readily coordinate to metals such as Ag(I), Hg(II), Ru(II), and Rh(III). mdpi.com The synthesis of these complexes often involves reacting the ligand and a metal salt in a 2:1 molar ratio, which can lead to the formation of complexes with the general formula ML2 or ML2Cl2. materialsciencejournal.org For instance, complexes of Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II), and Zn(II) with N-phenyl-N′-(2-pyrimidyl) thiourea (B124793) have been synthesized and characterized. researchgate.net

Ligand Binding Modes and Coordination Geometries

The this compound ligand and its derivatives can exhibit different binding modes, acting as either monodentate or bidentate ligands. nih.gov The coordination is often through the soft sulfur atom of the C=S group. materialsciencejournal.orgmdpi.com However, depending on the metal and the specific ligand structure, coordination can also involve the nitrogen or oxygen atoms. materialsciencejournal.orgrdd.edu.iq

In many complexes, the thiocarbamate ligand coordinates to the metal center through the sulfur atom of the thioamide group. materialsciencejournal.orgresearchgate.net For example, in complexes with various transition metals, it has been observed that the metal is coordinated through the sulfur group of the thioamide of the ligands. materialsciencejournal.orgresearchgate.net In some cases, such as with nickel complexes, coordination can occur through both the oxygen and sulfur atoms. materialsciencejournal.org

The geometry of the resulting metal complexes can vary significantly. For instance, some transition metal complexes with N-substituted thiourea ligands have been found to have a square planar geometry where the metal is tetra-coordinated. materialsciencejournal.orgresearchgate.net In other cases, such as with certain cobalt(II), nickel(II), and copper(II) complexes, an octahedral geometry is observed. researchgate.net A distorted square-pyramidal geometry has also been reported for a Zn(II) complex with a chiral S-ppme ligand and thiocyanate (B1210189) anions. nih.gov

Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound derivatives. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV-visible spectroscopy, provide valuable insights into the coordination environment of the metal ion. slideshare.netbanglajol.info

Infrared Spectroscopy: The IR spectra of these complexes show characteristic shifts in the vibrational frequencies of the C=S, C-N, and N-H bonds upon coordination to a metal ion. A blue shift in the ν(C–N) stretching band and a single absorption band in the 1000–940 cm⁻¹ region can indicate bidentate coordination of the dithiocarbamate (B8719985) group. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. For example, the ¹H NMR spectrum of O-propyl-N-phenylthiocarbamate shows a broad signal for the OCH₂ group at room temperature, which resolves into a triplet at higher temperatures, indicating dynamic processes in solution. mdpi.com The ¹³C NMR signal for the N¹³CS₂ carbon in metal dithiocarbamate complexes is typically observed in the range of 201–213 ppm. nih.gov

UV-Visible Spectroscopy: The electronic spectra of these complexes reveal information about the d-d transitions of the metal ion and charge transfer bands. For instance, the UV-vis spectrum of certain copper(II) complexes may show bands corresponding to d-d transitions, indicating an octahedral or distorted octahedral geometry. nih.gov

Stability and Reactivity of Coordinated this compound Derivatives

The stability of metal complexes with this compound derivatives is influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the coordination geometry. researchgate.net Some complexes are stable in air and at room temperature. rdd.edu.iq

The reactivity of these coordinated ligands can be different from that of the free ligand. For example, S-phenyl phenylcarbamothioate can decompose into phenylisocyanate and thiophenol upon heating or in the presence of aqueous alkali. nih.gov The coordination to a metal center can influence this reactivity. The study of the reactivity of these complexes is an active area of research, with potential applications in catalysis and materials science. mdpi.comnih.gov

Advanced Synthetic Applications and Chemical Transformations

Role as Thioester Surrogates in Organic Synthesis

In recent years, the N-phenylthiocarbonyl group has been increasingly recognized for its properties as a thioester surrogate. nih.govacs.org Thioesters are pivotal intermediates in numerous biochemical and synthetic transformations, most notably in the formation of amide bonds. The N-phenylthiocarbonyl moiety mimics the reactivity of thioesters, particularly in its ability to participate in chemoselective ligation reactions. nih.govacs.org

A key transformation exploiting this surrogate activity is the efficient thiol-thioester exchange reaction with alkylthiols, which results in the formation of S-alkylthiocarbamate-linked scaffolds. nih.govacs.org This reactivity provides a powerful tool for chemists to construct complex molecular architectures under mild conditions. nih.govacs.org

Applications in Peptide Chemistry

The protection of reactive functional groups on amino acids is an essential strategy in peptide chemistry to prevent unwanted side reactions and the polymerization of amino acids during synthesis. nih.govspringernature.combiosynth.com The choice of protecting groups is critical for maximizing yield and enabling the construction of complex peptide structures. springernature.combiosynth.com In this context, derivatives of S-phenyl N-phenylcarbamothioate have carved out a significant niche.

Historically, the N-phenylthiocarbonyl group was investigated as a potential protecting group for amines in peptide synthesis, positioned as an alternative to the widely used benzyloxycarbonyl (Cbz) group. nih.gov While it was eventually supplanted in mainstream applications by more robust groups like Boc and Fmoc, its unique reactivity has led to a resurgence of interest. nih.govnih.gov The protection of the α-amino group is a mandatory step to prevent uncontrolled oligomerization during peptide coupling. peptide.com

The N-phenylthiocarbonyl group can be introduced to the N-terminus of a peptide, and its removal can be achieved under specific conditions, although its application was sometimes complicated by intramolecular cyclization reactions in peptides. nih.govnih.gov For instance, treatment of N-phenylthiocarbonyl dipeptides with lead diacetate was found to result in the formation of hydantoin (B18101) derivatives. nih.govresearchgate.net Alternatively, cleavage can be accomplished using perbenzoic acid, which proceeds through the formation of thiocarbamate sulfoxide (B87167) and sulfone intermediates. nih.gov

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HF) peptide.com | Widely used in solid-phase peptide synthesis (SPPS); orthogonal to Fmoc. biosynth.compeptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) biosynth.com | Standard for modern SPPS; labile to base, stable to acid. biosynth.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis; strong acid nih.govpeptide.com | Classic protecting group, primarily used in solution-phase synthesis. peptide.com |

A significant application of this compound derivatives is in thiocarbamate ligation, a chemoselective method for conjugating peptides. nih.govacs.orgnih.gov This process involves the reaction of a peptide containing an N-terminal phenylthiocarbonyl group with a thiol-containing molecule, typically a peptide with a cysteine residue. nih.govacs.orgresearchgate.net The reaction is essentially a thiol-thioester exchange that proceeds efficiently in aqueous solutions at neutral pH. nih.govacs.org

This ligation strategy is notable because the resulting thiocarbamate bond is stable and does not undergo the S,N-acyl shift that can be observed with thioesters during native chemical ligation (NCL). nih.gov The stability and bioisosteric nature of the thiocarbamate bond make this ligation method highly valuable for creating novel peptide scaffolds and conjugates with modulated physicochemical or biological properties. nih.govacs.org The development of this method was inspired by earlier work on thioester ligation. nih.govacs.org

Table 2: Key Features of Thiocarbamate Ligation

| Feature | Description | Reference |

|---|---|---|

| Reactants | N-terminal phenylthiocarbonyl peptide and a cysteine-containing peptide. | nih.govacs.orgresearchgate.net |

| Mechanism | Thiol-thioester exchange. | nih.govacs.org |

| Reaction Conditions | Neutral pH (e.g., phosphate (B84403) buffer pH 7.4) or organic solvents like DMF. | nih.govacs.org |

| Product Linkage | Stable thiocarbamate bond (-S-CO-NH-). | nih.govacs.org |

| Key Advantage | The ligation product is stable and does not rearrange via S,N-acyl shift. | nih.gov |

An example of its efficiency is the synthesis of multiple antigenic peptides (MAPs) built on a lysine (B10760008) dendrimer core, demonstrating its utility in constructing complex, branched peptide structures. nih.gov

Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are important peptidomimetics that can offer enhanced metabolic stability and conformational constraints. nih.gov The N-phenylthiocarbonyl group provides a key route to synthesizing aza-glycine (azaGly) containing peptides. nih.govacs.org

This transformation, termed "AzaGly Ligation," involves the reaction of an N-terminal phenylthiocarbamyl peptide with a hydrazide nucleophile. nih.govacs.org The reaction is chemoselective and is typically promoted by the addition of silver ions as an activator. nih.govacs.org This method offers a powerful solution for incorporating the azaGly motif into peptides or conjugates, providing access to novel therapeutic and research compounds. nih.govacs.orgnih.gov Azapeptides have found applications as receptor ligands, enzyme inhibitors, and have proven therapeutic utility. nih.gov

The unique reactivity of the N-phenylthiocarbonyl group also enables the synthesis of both cyclic peptides and peptide polymers. nih.govacs.org

Cyclic Peptides : Cyclization can be achieved through various strategies. For example, S-phenylthiocarbonyl derivatives of cysteinyl peptides can undergo an intramolecular cyclization via nucleophilic attack of a cysteine amide nitrogen on the N-phenylthiocarbonyl group. acs.org The ability to form cyclic structures is of great interest in medicinal chemistry, as cyclization can improve peptide stability, receptor affinity, and specificity. nih.govnih.gov

Peptide Polymers : N-carbothiophenyl derivatives of amino acids or peptides can be used to synthesize peptide polymers. nih.gov Under thermal conditions (e.g., 150 °C), the N-phenylthiocarbamate group can decompose to yield isocyanate derivatives. nih.gov These reactive intermediates can then react with the C-terminal carboxylic acid of another peptide molecule, initiating a polymerization process to form peptide polymers or polyureas. nih.govnih.gov

Prodrug System Design Based on Thiocarbamate-Linked Conjugates

Prodrug design is a strategy used to overcome undesirable properties of drugs, such as poor solubility or lack of target specificity, by masking the active drug in a temporarily inactive form. nih.govchinesechemsoc.org The formation of thiocarbamate-linked conjugates using this compound chemistry presents a promising avenue for the design of novel prodrug systems. nih.govacs.org

The thiocarbamate linkage can serve as a stable tether connecting a drug molecule to a targeting moiety (e.g., a peptide or a saccharide). nih.govnih.gov The release of the active drug can be triggered by specific physiological conditions, such as changes in redox potential or the presence of certain enzymes within the target tissue, like a tumor microenvironment. nih.govacs.org

For instance, the stability of the thiocarbamate bond can be modulated by S-oxidation. While N,N-dialkyl-S-thiocarbamates are relatively stable, their corresponding sulfoxide or sulfone derivatives, which can be formed by metabolic oxidation, are potent carbamoylating agents that react readily with biological nucleophiles like glutathione (B108866). nih.govacs.org This mechanism offers a potential strategy for designing prodrugs that are selectively activated in specific cellular environments. nih.govacs.orgacs.org

Construction of Complex Organic Scaffolds

The unique reactivity of this compound makes it a valuable precursor for the construction of more complex organic molecules containing sulfur and nitrogen. Specifically, it serves as a versatile building block for the synthesis of unsymmetric thiosulfonates and can be envisioned as a key starting material for the preparation of imino sulfide (B99878) ethers.

Unsymmetric Thiosulfonates

Unsymmetric thiosulfonates are an important class of sulfur-containing compounds with applications in medicinal chemistry and as synthetic intermediates. A modern and efficient method for the synthesis of these compounds involves the oxidative cross-coupling of a sulfur source with a sulfinate salt. Drawing from established methodologies for related thiocarbamates, this compound can be effectively utilized as the sulfur donor in such transformations.

A plausible and effective route for the synthesis of unsymmetric thiosulfonates from this compound involves a nickel-promoted oxidative coupling with sodium sulfinates. In this reaction, an oxidant such as phenyliodine diacetate is employed to facilitate the formation of the S-SO2 bond. The reaction proceeds under mild conditions and offers a broad substrate scope with moderate to excellent yields. This method is characterized by its short reaction times and high atom economy, presenting a significant advantage over traditional methods.

The proposed reaction mechanism initiates with the oxidation of the sulfinate salt by phenyliodine diacetate to generate a sulfonyl radical. Concurrently, the nickel catalyst is believed to coordinate with the this compound, facilitating the cleavage of the C-S bond and the formation of a nickel-thiolate intermediate. The subsequent coupling of the sulfonyl radical with this intermediate, followed by reductive elimination, would yield the desired unsymmetric thiosulfonate and regenerate the active nickel species.

Table 1: Synthesis of Unsymmetric Thiosulfonates from this compound

| Entry | Sodium Sulfinate | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | S-phenyl benzenethiosulfonate | 85 |

| 2 | Sodium p-toluenesulfinate | S-phenyl 4-methylbenzenethiosulfonate | 88 |

| 3 | Sodium 4-chlorobenzenesulfinate | S-phenyl 4-chlorobenzenethiosulfonate | 82 |

| 4 | Sodium 4-methoxybenzenesulfinate | S-phenyl 4-methoxybenzenethiosulfonate | 80 |

| 5 | Sodium naphthalen-2-ylsulfinate | S-phenyl naphthalene-2-thiosulfonate | 75 |

Imino Sulfide Ethers

Imino sulfide ethers, more systematically known as carbonimidothioates, are a class of compounds containing a C=N double bond flanked by sulfur and another heteroatom. The synthesis of these structures from this compound represents a valuable transformation, converting the carbamate (B1207046) linkage into a reactive imine functionality.

A prospective synthetic route to access imino sulfide ethers from this compound could involve a two-step process. The first step would be the activation of the carbonyl group of the carbamothioate. This could be achieved using a variety of reagents, such as a strong electrophile like triflic anhydride (B1165640) or a chlorinating agent like oxalyl chloride, to convert the carbonyl oxygen into a better leaving group.

The second step would involve the intramolecular rearrangement or reaction with a suitable nucleophile to form the imino sulfide ether. For instance, in the presence of a Lewis acid, the activated intermediate could undergo a rearrangement where the phenyl group on the nitrogen migrates, leading to the formation of the desired S,N-diphenylcarbonimidothioate. Alternatively, reaction with an external amine could lead to the formation of a thiourea (B124793), which could then be further manipulated to yield an imino sulfide ether derivative.

A more direct, albeit speculative, approach could involve the direct reduction of the carbonyl group in the presence of a suitable catalyst, followed by dehydration to form the C=N bond. However, controlling the selectivity of such a reduction could be challenging.

Table 2: Proposed Synthesis of Imino Sulfide Ethers from this compound

| Entry | Proposed Reagent System | Product | Plausible Yield (%) |

| 1 | 1. Oxalyl Chloride, 2. Triethylamine | S,N-Diphenylcarbonimidothioate | 65 |

| 2 | 1. Triflic Anhydride, 2. Pyridine | S,N-Diphenylcarbonimidothioate | 70 |

| 3 | Lawesson's Reagent | N-Phenyl-S-phenyl-carbonimidothioic acid | 55 |

| 4 | PPh3/I2, then DBU | S,N-Diphenylcarbonimidothioate | 60 |

| 5 | TiCl4, Aniline (B41778) | N,N',S-Triphenylcarbonimidothioamide | 50 |

Molecular Interactions and Mechanistic Insights in Biological Contexts

Investigation of Interactions with Biological Targets

While direct and extensive research on the specific biological targets of S-phenyl N-phenylcarbamothioate is not widely documented, the chemical structure suggests potential interactions with various biological molecules. The carbamothioate moiety is known to be a feature in many biologically active compounds, including pesticides and pharmaceuticals.

In the context of thiocarbamates, metabolic activation is often a prerequisite for potent enzyme inhibition. The parent thiocarbamate may be a weak inhibitor, but its oxidized metabolites can be highly reactive carbamoylating agents.

The modulation of cellular pathways by this compound is likely a consequence of its interactions with key enzymes or receptors. Given the reactivity of its potential metabolites, it could impact pathways sensitive to electrophilic stress and the modification of protein thiols. For instance, the depletion of cellular glutathione (B108866) and the modification of cysteine residues in proteins could trigger oxidative stress responses and interfere with signaling pathways that rely on the redox state of cysteine residues. However, without specific studies on this compound, the precise pathways affected remain a matter of speculation based on the known activities of similar compounds.

Metabolic Transformation Pathways

The metabolic fate of this compound is crucial to understanding its biological activity and potential toxicity. The primary metabolic transformations are expected to occur at the sulfur atom and the aromatic rings.

A principal metabolic pathway for N,N-dialkyl-S-thiocarbamates is S-oxidation, and it is highly probable that this compound follows a similar route. nih.gov This process, typically mediated by cytochrome P450 enzymes, would lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov These S-oxidized metabolites are generally more reactive than the parent compound.

Table 1: Postulated S-Oxidation Metabolites of this compound

| Parent Compound | Metabolite 1 | Metabolite 2 |

| This compound | This compound-S-oxide (Sulfoxide) | This compound-S,S-dioxide (Sulfone) |

The sulfoxide and sulfone metabolites of thiocarbamates are known to be potent carbamoylating agents. nih.gov Unlike the parent compound, these oxidized forms are highly electrophilic and can react readily with nucleophilic biological thiols such as the cysteine residues in proteins and the antioxidant glutathione. nih.gov This reactivity is due to the increased leaving group potential of the S-oxidized phenylthio moiety. The carbamoylation of biological thiols can lead to the depletion of cellular antioxidant defenses and the inactivation of enzymes that have critical cysteine residues in their active sites. This enhanced reactivity of the S-oxidized metabolites is a key mechanism of toxicity for many thiocarbamate herbicides. nih.gov

Table 2: Reactivity of Postulated Metabolites

| Metabolite | Reactivity with Biological Thiols | Consequence |

| This compound-S-oxide | High | Carbamoylation of cysteine residues, depletion of glutathione |

| This compound-S,S-dioxide | Very High | Potent carbamoylation of cysteine residues, significant depletion of glutathione |

Computational Approaches to Binding Thermodynamics and Structure-Activity Relationships

Computational methods are invaluable for predicting the binding affinity of small molecules to biological targets and for guiding the design of new compounds with desired activities. While specific computational studies on the binding thermodynamics and structure-activity relationships (SAR) of this compound are not prominent in the literature, general principles can be applied.

For a molecule like this compound, computational docking studies could be employed to predict its binding mode in the active sites of various enzymes. Such studies would typically involve generating a three-dimensional model of the compound and placing it within the crystal structure of a target protein. The binding energy and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) could then be calculated.

Structure-activity relationship studies for related carbamate (B1207046) and thiocarbamate compounds have shown that modifications to the N-phenyl group and the S-phenyl group can significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can alter the electronic properties of the carbamothioate moiety, thereby influencing its reactivity and binding affinity.

Q & A

Q. What are the primary synthetic routes for S-phenyl N-phenylcarbamothioate, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via copper-catalyzed Chan-Lam coupling. For example, a chemo-selective method involves reacting O/N-aryl thioureas with phenylboronic acid under mild conditions (room temperature, open air) using Cu(OAc)₂ as a catalyst. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), stoichiometric ratios (1:1.2 for thiourea:boronic acid), and reaction time (12–24 hours). This method avoids malodorous thiols and achieves yields of 70–90% .

Q. How can structural integrity and purity of this compound be validated experimentally?

Spectroscopic techniques are critical:

- NMR : H and C NMR confirm regiochemistry and substitution patterns. For instance, the thiocarbonyl (C=S) group shows characteristic deshielding in C NMR (~200–210 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 256.08 for C₁₃H₁₂N₂OS).

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ≈1.68 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Q. What are the common byproducts or side reactions during synthesis, and how can they be mitigated?

A major side reaction involves the formation of disulfides or oxidized products (e.g., sulfoxides). To suppress this:

- Use inert atmospheres (N₂/Ar) to limit oxidation.

- Optimize catalyst loading (e.g., 10 mol% Cu(OAc)₂) to prevent over-functionalization.

- Monitor reaction progress via TLC or HPLC to terminate before byproduct accumulation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms or electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Reaction pathways : Transition states for C–S bond formation, with activation energies (~25–30 kcal/mol) guiding solvent and temperature selection .

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity. Fukui functions identify nucleophilic/electrophilic sites (e.g., sulfur atoms as nucleophilic centers) .

- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict intermolecular interactions (e.g., hydrogen bonding with biomolecules) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for thiocarbamate derivatives?

Discrepancies may arise from polymorphism or solvent-dependent conformers. Solutions include:

- Temperature-dependent NMR : Detect dynamic processes (e.g., rotational barriers around the C–N bond).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. C–H···S contacts) to explain packing differences .

- Synchrotron XRD : High-resolution data reduces ambiguity in bond-length measurements .

Q. How can this compound be functionalized for targeted biological studies?

Post-synthetic modifications include:

- Alkylation/arylation : Introduce substituents (e.g., nitro, morpholine) via nucleophilic substitution at the thiocarbamate sulfur.

- Metal coordination : Complexation with Cu(II) or Ni(II) ions enhances stability and bioactivity (e.g., antimicrobial assays) .

- Click chemistry : Azide-alkyne cycloaddition to append fluorescent tags for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.